4-Hydroxymethylphenylalanine

Vue d'ensemble

Description

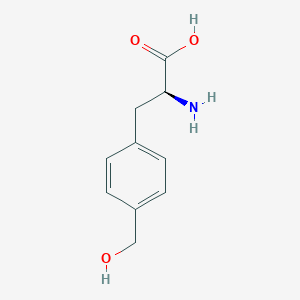

4-Hydroxymethylphenylalanine, also known as ®-2-Amino-3-[4-(hydroxymethyl)phenyl]propionic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring of phenylalanine. It is a chiral molecule with significant importance in biochemical and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethylphenylalanine can be achieved through various methods. One common approach involves the enantioselective synthesis using a chiral phase-transfer catalyst. This method produces a mixture of enantiomers, typically in a 4:1 ratio of L/D enantiomers . The reaction conditions often include the use of alkylating agents and specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as phenylalanine hydroxylase. This enzyme catalyzes the hydroxylation of 4-methylphenylalanine in the presence of a pterin cofactor, resulting in the formation of this compound . The process is optimized for large-scale production by controlling factors such as temperature, pH, and substrate concentration.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxymethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form 4-methylphenylalanine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products:

Oxidation: 4-Carboxyphenylalanine

Reduction: 4-Methylphenylalanine

Substitution: Depending on the nucleophile, various substituted phenylalanine derivatives can be formed.

Applications De Recherche Scientifique

4-Hydroxymethylphenylalanine (4-HMPA) is an amino acid derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including biomedical research, materials science, and potential therapeutic uses.

Biomedical Research

4-HMPA has shown promise in the field of biomedical research, particularly in drug development and therapeutic applications:

- Anticancer Agents : Research indicates that 4-HMPA can be used as a precursor for synthesizing novel anticancer agents. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines, suggesting potential for further development into chemotherapeutic drugs.

- Neuroprotective Effects : Preliminary studies suggest that 4-HMPA may possess neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Materials Science

In materials science, 4-HMPA is utilized for developing advanced materials:

- Polymer Synthesis : The compound serves as a building block in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer chains can improve thermal stability and chemical resistance, making it suitable for high-performance applications.

- Biodegradable Plastics : Researchers are exploring the use of 4-HMPA in creating biodegradable plastics. Its chemical structure allows for the design of eco-friendly materials that degrade more easily than conventional plastics.

Food Science

4-HMPA is also being studied in food science for its potential applications:

- Flavor Enhancement : The compound's structure allows it to interact with taste receptors, making it a candidate for flavor enhancement in food products. Its ability to mimic certain flavor profiles could be harnessed to improve food palatability.

- Nutritional Supplements : Given its amino acid nature, 4-HMPA is being evaluated as a nutritional supplement, particularly for individuals with specific dietary needs or metabolic disorders.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds derived from 4-HMPA and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. This study highlights the potential for 4-HMPA derivatives as novel anticancer agents.

Case Study 2: Polymer Development

Another study focused on the incorporation of 4-HMPA into poly(lactic acid) (PLA) matrices to enhance their mechanical properties. The modified PLA showed improved tensile strength and elongation at break compared to unmodified PLA, demonstrating the utility of 4-HMPA in developing high-performance biodegradable materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biomedical Research | Anticancer agents, neuroprotection | Tumor growth inhibition, cell protection |

| Materials Science | Polymer synthesis, biodegradable plastics | Enhanced mechanical properties |

| Food Science | Flavor enhancement, nutritional supplements | Improved taste and dietary support |

Mécanisme D'action

The mechanism of action of 4-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors. For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, and this compound can act as a substrate for this enzyme. The hydroxylation process involves the activation of molecular oxygen and the formation of an iron-oxo intermediate, which facilitates the hydroxylation of the aromatic ring .

Comparaison Avec Des Composés Similaires

- 4-Methylphenylalanine

- 3-Methyl-4-hydroxyphenylalanine

- 3-Hydroxy-4-methylphenylalanine

Comparison: 4-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-methylphenylalanine, it has an additional hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it more versatile in biochemical applications and enhances its reactivity in chemical synthesis .

Activité Biologique

4-Hydroxymethylphenylalanine (4-HMPA) is a derivative of phenylalanine that has garnered attention for its biological activities, particularly in enzymatic reactions and potential therapeutic applications. This compound is formed through the hydroxylation of the benzylic carbon of phenylalanine, a process catalyzed by various enzymes such as phenylalanine hydroxylase (PheH) and tyrosine hydroxylase (TyrH). Understanding the biological activity of 4-HMPA involves exploring its enzymatic pathways, metabolic implications, and potential applications in medicine.

Enzymatic Pathways

4-HMPA is primarily produced through the action of phenylalanine 4-monooxygenase (PheH), which catalyzes the hydroxylation of phenylalanine at the para position. This enzyme requires molecular oxygen and a cofactor, tetrahydrobiopterin (BH4), to facilitate the reaction. The reaction mechanism involves the formation of an arene oxide intermediate, which rearranges to yield the hydroxylated product .

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction is significant as it illustrates the role of iron in the active site of PheH, where it participates in the oxygen activation necessary for substrate hydroxylation .

Physiological Role

4-HMPA has been shown to participate in various physiological processes, including neurotransmitter synthesis and metabolism. Its structural similarity to tyrosine suggests that it may influence catecholamine production, although direct evidence linking 4-HMPA to neurotransmitter levels is limited.

Case Studies

Several studies have investigated the effects of 4-HMPA on cellular systems:

- Study on Neurotransmitter Synthesis : A study demonstrated that 4-HMPA could serve as a precursor in the synthesis of neurotransmitters, potentially affecting mood and cognitive functions .

- Metabolic Pathway Analysis : Research involving isotope labeling indicated that 4-HMPA could be involved in metabolic pathways that utilize aromatic amino acids, suggesting a broader role in amino acid metabolism .

Intrinsic Isotope Effects

Research has highlighted intrinsic isotope effects during the benzylic hydroxylation of methylated aromatic amino acids. When using deuterated substrates, it was found that 4-HMPA production was influenced by both primary and secondary kinetic isotope effects. These findings suggest that 4-HMPA formation is not only a straightforward hydroxylation but also involves complex interactions at the molecular level .

Table: Intrinsic Isotope Effects on Hydroxylation

| Substrate Type | Primary Isotope Effect | Secondary Isotope Effect |

|---|---|---|

| Monodeuterated Phenylalanine | ~10 | ~1.1 |

| Dideuterated Phenylalanine | <8 | >1.3 |

This table summarizes key findings regarding how isotopic labeling affects the production of 4-HMPA during enzymatic reactions .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, 4-HMPA has potential therapeutic implications:

- Neurological Disorders : Its role in neurotransmitter synthesis positions it as a candidate for further research into treatments for conditions such as depression or anxiety.

- Metabolic Disorders : Understanding its metabolic pathways could lead to novel interventions for disorders related to amino acid metabolism.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935669 | |

| Record name | 4-(Hydroxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15742-88-8 | |

| Record name | 4-Hydroxymethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015742888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.